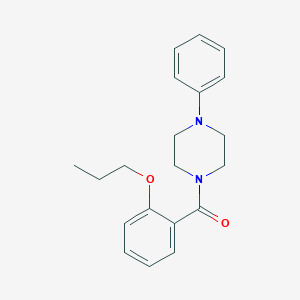

![molecular formula C19H22N2O3 B269170 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It was first synthesized in 1992 by scientists at the Japanese pharmaceutical company, Takeda Chemical Industries. FTY720 has been shown to have immunosuppressive, anti-inflammatory, and neuroprotective effects.

Mecanismo De Acción

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on various cell types, including immune cells and neurons. By binding to these receptors, this compound prevents immune cells from leaving lymphoid organs and entering the bloodstream, thereby reducing inflammation and autoimmunity. This compound also has direct effects on neurons, promoting their survival and preventing their degeneration.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, and inhibits their activation and proliferation. This compound also reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. In addition, this compound promotes the differentiation of regulatory T cells, which are important for maintaining immune tolerance. This compound has also been shown to have neuroprotective effects, promoting the survival of neurons and preventing their degeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying immune and neurological processes. This compound is also relatively stable and easy to handle. However, this compound has several limitations. Its low yield and complex synthesis make it expensive and difficult to obtain in large quantities. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of this compound. Another area of interest is the investigation of this compound's effects on other diseases, such as Alzheimer's disease and stroke. Additionally, there is interest in developing new compounds that target S1P receptors with greater selectivity and potency than this compound. Finally, there is ongoing research on the use of this compound as a potential therapy for COVID-19, due to its immunomodulatory effects.

Métodos De Síntesis

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide is synthesized from 2-amino-2-methyl-1-propanol and 4-chlorobenzoyl chloride, followed by reaction with phenoxypropanoic acid and propylamine. The final product is obtained through purification by recrystallization. The synthesis of this compound is a complex process, and its yield is relatively low.

Aplicaciones Científicas De Investigación

4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay the progression of disability. In rheumatoid arthritis, this compound has been shown to reduce joint inflammation and bone destruction. In cancer, this compound has been shown to induce cell death in various cancer cell lines.

Propiedades

Fórmula molecular |

C19H22N2O3 |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

4-(2-phenoxypropanoylamino)-N-propylbenzamide |

InChI |

InChI=1S/C19H22N2O3/c1-3-13-20-19(23)15-9-11-16(12-10-15)21-18(22)14(2)24-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) |

Clave InChI |

ULOPOMANUKEMFH-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |

SMILES canónico |

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B269089.png)

![N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269093.png)

![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)

![2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B269108.png)

![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)

![N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269110.png)

![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)

![N-[3-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B269115.png)

![2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269117.png)

![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B269120.png)